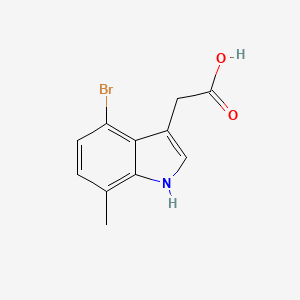

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(4-bromo-7-methyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-6-2-3-8(12)10-7(4-9(14)15)5-13-11(6)10/h2-3,5,13H,4H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRLSBLJPFSNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C(=CN2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-7-methylindole Derivatives

A key intermediate in the synthesis is 4-bromo-7-methylindole-2-carboxylic acid or its ester derivatives. According to a Chinese patent (CN100387577C), the preparation involves the following steps:

| Step | Reaction Description | Reactants & Conditions | Notes | |

|---|---|---|---|---|

| 1. Condensation | 5-bromo-2-methylphenylhydrazine hydrochloride condensed with ethyl pyruvate | Solvent: ethanol; molar ratio 1.0:1.0–1.1; ethanol 6–10 times mass of hydrazine salt | Forms ethyl pyruvate-5-bromo-2-methylphenylhydrazone | |

| 2. Cyclization | Cyclization of hydrazone intermediate | Catalyst: anhydrous zinc chloride (1.8–2.2 molar equiv); solvent: ethylene glycol (5–10 mass equiv); temperature 150–170°C; time 2.0–4.5 hours; nitrogen atmosphere | Produces ethyl 4-bromo-7-methylindole-2-carboxylate | |

| 3. Alkaline Hydrolysis | Hydrolysis of ester to acid | Reagents: potassium hydroxide (2.0–2.5 molar equiv), ethanol solvent (5–10 mass equiv); room temperature | Followed by decolorization (activated carbon), acidification (HCl), crystallization, filtration, drying | Yields 4-bromo-7-methylindole-2-carboxylic acid with >98% purity and melting point 196–198°C |

This method is noted for using readily available raw materials, low cost, safe and simple operation, and suitability for industrial production.

Comparative Data Table of Key Reagents and Conditions

| Parameter | Step 1 (Condensation) | Step 2 (Cyclization) | Step 3 (Hydrolysis) |

|---|---|---|---|

| Reactants | 5-bromo-2-methylphenylhydrazine hydrochloride, ethyl pyruvate | Hydrazone intermediate, anhydrous ZnCl2 | Ethyl ester intermediate, KOH |

| Solvent | Ethanol | Ethylene glycol | Ethanol |

| Molar Ratio (Reactants) | 1.0 : 1.0–1.1 | Hydrazone : ZnCl2 = 1.0 : 1.8–2.2 | Ester : KOH = 1.0 : 2.0–2.5 |

| Solvent Mass Ratio | Hydrazine salt : ethanol = 1.0 : 6.0–10.0 | Hydrazone : ethylene glycol = 1.0 : 5.0–10.0 | Ester : ethanol = 1.0 : 5.0–10.0 |

| Temperature | Room temperature | 150–170°C | Room temperature |

| Reaction Time | Not specified | 2.0–4.5 hours | Not specified |

| Atmosphere | Not specified | Nitrogen | Not specified |

| Product Purity | Intermediate | Intermediate | >98% (final acid) |

| Product Melting Point | Not specified | Not specified | 196–198°C (acid) |

Research Findings and Notes

- The preparation method described in the patent (CN100387577C) offers a robust industrial route to 4-bromo-7-methylindole-2-carboxylic acid, which is a close structural analog and key intermediate for the target compound.

- Alkylation of the indole 3-position with bromoacetic acid derivatives is a well-established method for introducing the acetic acid side chain, adaptable to 4-bromo-7-methylindole substrates.

- The presence of bromine and methyl substituents influences reactivity and selectivity during cyclization and alkylation steps, necessitating careful control of reaction conditions.

- Hydrolysis under mild alkaline conditions ensures conversion of esters to acids without degradation of the sensitive indole ring.

- Purification steps involving activated carbon decolorization and acidification/crystallization are critical for obtaining high-purity final products suitable for research or industrial use.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The indole ring can undergo oxidation or reduction under appropriate conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, influencing cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

Key Observations :

- Bromine Position : Bromine at C4 (target compound) vs. C5 or C7 (analogs) affects electronic distribution and steric interactions. For instance, C4 substitution may enhance binding to hydrophobic pockets in enzymes like COX-2 .

- Functional Groups : The acetic acid moiety at C3 is critical for hydrogen bonding in biological targets, while ester or amide derivatives (e.g., Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate) act as prodrugs with improved bioavailability .

Physicochemical Properties

- Solubility : The acetic acid moiety enhances water solubility, but bromine and methyl groups increase logP (lipophilicity). For comparison:

- Acidity : The carboxylic acid group (pKa ≈ 4.5) ensures ionization at physiological pH, aiding solubility and target interaction .

Biological Activity

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid is a significant compound within the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid consists of an indole ring substituted with a bromine atom and an acetic acid moiety. The structural features contribute to its unique chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid exhibits anticancer activity . It has been studied for its effects on various cancer cell lines, showing potential in inhibiting tumor growth. A notable study demonstrated its efficacy against colon and lung cancer cells, suggesting it may act through multiple pathways, including apoptosis induction and cell cycle arrest .

Antiviral Activity

The compound has also been investigated for antiviral properties . Preliminary studies suggest it may inhibit viral replication, although the specific mechanisms remain under exploration. Its interaction with viral proteins could play a crucial role in this activity.

Antimicrobial Effects

In addition to its anticancer and antiviral activities, 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid has shown antimicrobial effects against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.

The biological activity of 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid is attributed to its interaction with specific molecular targets:

- Receptor Binding : The indole moiety can interact with various biological receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation and survival, leading to reduced tumor growth.

- Gene Expression Modulation : The compound may affect the expression of genes associated with apoptosis and cell cycle regulation .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Indole-3-acetic acid | Plant hormone; growth regulator | Auxin receptor interaction |

| 4-Bromoindole | Antimicrobial, anticancer | Enzyme inhibition |

| 7-Methylindole | Neuroprotective | Receptor modulation |

| 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid | Anticancer, antiviral, antimicrobial | Receptor binding, enzyme inhibition |

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid:

- Colon Cancer Study : A study involving human colon cancer cell lines showed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation .

- Antiviral Research : In vitro studies demonstrated that the compound reduced viral load in infected cells by interfering with viral entry mechanisms.

- Antimicrobial Efficacy : Laboratory tests revealed that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a new antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid, and what experimental parameters influence yield?

- Methodological Answer : A typical synthesis involves regioselective bromination of a methyl-substituted indole acetic acid precursor. For example, bromine in acetic acid can selectively brominate the indole ring at the 4-position under controlled conditions (room temperature, stoichiometric bromine addition). Solvent choice (e.g., acetic acid) and reaction time are critical to avoid over-bromination. Post-reaction purification via recrystallization or chromatography is recommended to isolate the product .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust bromine stoichiometry if starting material contains electron-donating groups (e.g., methyl), which may alter reactivity.

Q. How is the molecular structure of 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid validated in academic research?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Analyze and NMR to confirm substituent positions (e.g., bromo and methyl groups on the indole ring).

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond angles, dihedral angles, and hydrogen-bonding motifs. For example, the acetic acid moiety often forms centrosymmetric dimers via hydrogen bonding, a pattern observable in related indole derivatives .

- Validation : Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in substituent orientation.

Advanced Research Questions

Q. How do researchers address challenges in crystallographic refinement for brominated indole derivatives like 2-(4-Bromo-7-methyl-1H-indol-3-yl)acetic acid?

- Methodological Answer : Use software suites like SHELXL for refinement, which handles heavy atoms (e.g., bromine) and twinning effects. Key steps:

- Data Collection : High-resolution data (≤1.0 Å) minimizes errors in electron density maps.

- Disorder Modeling : Address positional disorder in the bromine or methyl groups using PART/ISOR commands in SHELXL.

- Validation : Check for overfitting using R-factor and residual density metrics. Cross-validate with spectroscopic data to ensure consistency .

- Case Study : In structurally similar compounds, bromine’s electron-withdrawing effect distorts phenyl ring angles (e.g., C–C–C angles ≈121.5°), which must be accurately modeled .

Q. How can researchers resolve contradictions between spectral data and crystallographic results for this compound?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:

- Variable-Temperature NMR : Detect conformational flexibility in solution (e.g., indole ring puckering).

- Crystallization Solvent Screening : Polar solvents (e.g., DMSO) may stabilize specific conformers not observed in the solid state.

- Theoretical Modeling : Compare experimental NMR chemical shifts with computed values (e.g., using GIAO-DFT) to identify dominant conformers .

- Example : In related bromo-indole acetic acids, crystallography may show perpendicular alignment of the acetic acid group to the indole ring, whereas NMR suggests partial conjugation due to solvent interactions .

Q. What strategies optimize the regioselectivity of bromination in indole acetic acid derivatives for targeted functionalization?

- Methodological Answer :

- Directing Groups : Use electron-donating substituents (e.g., methyl at the 7-position) to direct bromination to the 4-position via electronic effects.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance electrophilic substitution at electron-rich positions.

- Catalytic Systems : Explore Lewis acids (e.g., FeBr) to modulate reactivity. For example, FeBr in acetic acid improves regioselectivity in brominated phenylacetic acid syntheses .

- Validation : Use LC-MS to track byproduct formation (e.g., di-brominated species) and adjust reaction conditions iteratively.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.